molecular formula C39H39BrNO2PS B14069886 Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite

Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite

Cat. No.: B14069886
M. Wt: 696.7 g/mol
InChI Key: BEJXXPGFYKBDHF-ZESVVUHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite is a complex organic compound with a unique structure that includes a bromophenyl group, a thioether linkage, and a phosphoramidite moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF). The bromophenyl group is introduced through a bromination reaction, while the thioether linkage is formed via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for the synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group results in sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite involves its interaction with specific molecular targets and pathways. The phosphoramidite moiety can act as a nucleophile, participating in various chemical reactions. The thioether linkage and bromophenyl group contribute to the compound’s reactivity and binding affinity with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl ((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite
  • Diphenyl ((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite

Uniqueness

Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and properties compared to its chlorinated or fluorinated analogs. The bromine atom’s larger size and different electronic properties influence the compound’s behavior in chemical reactions and its interactions with other molecules.

Properties

Molecular Formula

C39H39BrNO2PS

Molecular Weight

696.7 g/mol

IUPAC Name

(1S,2R)-2-(4-bromophenyl)sulfanyl-N-(cyclohexylmethyl)-N-diphenoxyphosphanyl-1,2-diphenylethanamine

InChI

InChI=1S/C39H39BrNO2PS/c40-34-26-28-37(29-27-34)45-39(33-20-10-3-11-21-33)38(32-18-8-2-9-19-32)41(30-31-16-6-1-7-17-31)44(42-35-22-12-4-13-23-35)43-36-24-14-5-15-25-36/h2-5,8-15,18-29,31,38-39H,1,6-7,16-17,30H2/t38-,39+/m0/s1

InChI Key

BEJXXPGFYKBDHF-ZESVVUHVSA-N

Isomeric SMILES

C1CCC(CC1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P(OC5=CC=CC=C5)OC6=CC=CC=C6

Canonical SMILES

C1CCC(CC1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P(OC5=CC=CC=C5)OC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.